1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene
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Overview
Description
1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, methyl groups, and isopropyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, leading to simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-methyl-2-propanol
- 4-Methoxy-2-methylaniline
- 2-Isopropyl-4-methylanisole
Uniqueness
1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications .
Properties
CAS No. |
6265-70-9 |
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Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C23H32O2/c1-14(2)20-12-18(16(5)9-22(20)24-7)11-19-13-21(15(3)4)23(25-8)10-17(19)6/h9-10,12-15H,11H2,1-8H3 |
InChI Key |
WRXLZQCVCYNUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)OC)C(C)C)C(C)C)OC |
Origin of Product |
United States |
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